molecular formula C7H16O2 B6141736 3-(2-methylpropoxy)propan-1-ol CAS No. 89855-49-2

3-(2-methylpropoxy)propan-1-ol

Cat. No.: B6141736
CAS No.: 89855-49-2
M. Wt: 132.20 g/mol
InChI Key: BUIXEGYUDCDLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-(2-methylpropoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(2)6-9-5-3-4-8/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIXEGYUDCDLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955698
Record name 3-(2-Methylpropoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89855-49-2, 34150-35-1, 63716-39-2
Record name 3-(2-Methylpropoxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89855-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutoxypropanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034150351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanol, isobutoxy-, (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063716392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Methylpropoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutoxypropanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(2-methylpropoxy)propan-1-ol involves the reaction of propylene oxide with isobutanol in the presence of a base catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The reaction can be represented as follows:

CH3CH2CH2OH+CH3CH2CH2OCH3CH2CH2OCH2CH2CH2OH\text{CH}_3\text{CH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{CH}_2\text{CH}_2\text{O} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{CH}_2\text{OH} CH3​CH2​CH2​OH+CH3​CH2​CH2​O→CH3​CH2​CH2​OCH2​CH2​CH2​OH

Industrial Production Methods

In industrial settings, this compound can be produced using a chemical looping approach. This method involves the selective oxidation of propylene using silver- and gold-based catalysts supported on SrFeO3-δ perovskite . The process operates at temperatures between 260°C and 300°C, achieving high selectivity towards the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropoxy)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or other alcohols.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products Formed

    Oxidation: Aldehydes (e.g., 3-(2-methylpropoxy)propanal) or carboxylic acids (e.g., 3-(2-methylpropoxy)propanoic acid).

    Reduction: Alkanes (e.g., 3-(2-methylpropoxy)propane) or other alcohols.

    Substitution: Halogenated compounds (e.g., 3-(2-methylpropoxy)propyl chloride).

Scientific Research Applications

3-(2-Methylpropoxy)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-methylpropoxy)propan-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a solvent, facilitating the dissolution and transport of other molecules. Its hydroxyl group allows it to form hydrogen bonds with other compounds, enhancing its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpropoxy)propan-1-ol is unique due to its specific arrangement of the hydroxyl and methylpropoxy groups, which confer distinct chemical and physical properties. Its ability to act as a solvent and intermediate in various chemical reactions makes it valuable in both research and industrial applications.

Biological Activity

3-(2-methylpropoxy)propan-1-ol, also known as isobutoxypropan-2-ol, is a chemical compound with the molecular formula C7H16O2C_7H_{16}O_2. Its structure includes a propanol backbone with a branched alkyl group, which influences its biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Information

  • Molecular Formula : C7H16O2C_7H_{16}O_2
  • SMILES : CC(C)COCCCO
  • InChI : InChI=1S/C7H16O2/c1-7(2)6-9-5-3-4-8/h7-8H,3-6H2,1-2H3

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+133.12232129.2
[M+Na]+155.10426138.8
[M+NH4]+150.14886136.8
[M+K]+171.07820133.7
[M-H]-131.10776128.1
[M+Na-2H]-153.08971132.3
[M]+132.11449130.0

The biological activity of this compound is primarily attributed to its interactions with various cellular targets and pathways:

  • Cell Membrane Interaction : The hydrophobic nature of the alkyl chain allows it to integrate into lipid membranes, potentially altering membrane fluidity and permeability.
  • Enzyme Modulation : Preliminary studies suggest that this compound may act as an enzyme modulator, affecting pathways related to inflammation and cellular stress responses.
  • Signaling Pathways : There is evidence indicating that it may influence key signaling pathways such as MAPK, which plays a crucial role in cell proliferation and inflammation.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anti-inflammatory Properties : Initial studies suggest that it may reduce the expression of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Study: Inhibition of IL-1β-Induced Proteases

A significant study investigated the effects of a related compound on IL-1β-induced protease expression in chondrocyte cells (OUMS27). The study found that treatment with varying concentrations of the compound significantly reduced the expression levels of matrix metalloproteinases (MMPs), which are implicated in cartilage degradation during osteoarthritis.

In Vitro Studies

In vitro studies have shown that treatment with this compound at concentrations ranging from 00 to 10μg/mL10\mu g/mL did not exhibit cytotoxic effects after short-term exposure (6 hours). However, longer exposure (24 hours) at the highest concentration showed moderate cytotoxicity .

Cytokine Modulation

The compound was found to significantly inhibit the expression of inflammatory markers such as IL-6 and TNF-alpha in stimulated macrophages, suggesting its potential role as an anti-inflammatory agent.

Toxicological Information

According to safety data sheets, exposure to this compound can cause:

  • Skin Irritation : Causes irritation characterized by redness and inflammation.
  • Eye Irritation : Can result in serious eye damage upon contact.

Handling Precautions

Due to its flammable nature and potential health risks, appropriate safety measures should be taken when handling this compound in laboratory settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.